

# Application Notes and Protocols for In Vivo Imaging with Methylcyclopropene Probes

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Compound of Interest		
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This document provides detailed application notes and protocols for in vivo imaging utilizing methylcyclopropene probes. The primary application highlighted is the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a methylcyclopropene-tagged molecule of interest and a tetrazine-conjugated imaging agent. This powerful technique allows for the specific and efficient labeling of biomolecules in living systems, enabling a wide range of imaging applications from live-cell microscopy to whole-animal positron emission tomography (PET).

## Introduction to Methylcyclopropene Probes in Bioorthogonal Imaging

Methylcyclopropene probes have emerged as valuable tools in bioorthogonal chemistry due to their small size, high stability in aqueous environments, and rapid reactivity with tetrazine partners.[1][2] Unlike larger and more sterically hindering dienophiles, the minimal size of the methylcyclopropene tag makes it ideal for labeling a wide variety of biomolecules, including lipids, nucleic acids, and proteins, with minimal perturbation to their natural function.[1][3] The iEDDA reaction between methylcyclopropene and tetrazine is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications.[1][2]

A significant application of this chemistry is in pretargeted imaging. In this strategy, a biomolecule of interest (e.g., a tumor-specific antibody) is first conjugated to a



methylcyclopropene probe and administered to the subject. After allowing time for the tagged biomolecule to accumulate at its target and for the excess to clear from circulation, a tetrazine-conjugated imaging agent (e.g., a fluorophore or a radiotracer) is administered. The rapid and specific reaction between the methylcyclopropene and tetrazine at the target site leads to a high local concentration of the imaging agent, resulting in a strong signal with low background. [4][5][6][7][8]

### **Quantitative Data**

The following tables summarize key quantitative data for the in vivo application of methylcyclopropene probes, focusing on their reaction with tetrazines.

## Table 1: Second-Order Rate Constants for Methylcyclopropene-Tetrazine Cycloaddition



Methylcyclo propene Derivative	Tetrazine Derivative	Solvent/Buf fer	Temperatur e (°C)	Rate Constant (k <sub>2</sub> ) (M <sup>-1</sup> S <sup>-1</sup> )	Reference
3- amidomethyl- 1- methylcyclopr opene	3-phenyl- 1,2,4,5- tetrazine	Water/DMSO (12% DMSO)	37	13 ± 2	[1]
3- amidomethyl- 1- methylcyclopr opene	3-phenyl- 1,2,4,5- tetrazine	Water/DMSO (12% DMSO)	20	7 ± 1	[1]
3- amidomethyl- 1- methylcyclopr opene	3-tert-butyl-6- phenyltetrazi ne	1:1 DMF/H₂O	N/A	Faster than trans- cyclooctenol	[2]
1-methyl-3- substituted cyclopropene s	3-methyl-6- phenyltetrazi ne	MOPS buffer (pH 7.5)	N/A	Varies with substituent	[2]

# Table 2: In Vivo and Ex Vivo Imaging Data for Pretargeted PET Imaging



Animal Model	Targeting Agent	Probe	lmaging Agent	Tumor Uptake (%ID/g)	Tumor-to- Muscle Ratio	Referenc e
Athymic nude mice with SW1222 colorectal cancer xenografts	huA33 antibody- TCO	trans- cycloocten e (TCO)	<sup>64</sup> Cu- NOTA- tetrazine	~4.5 (at 24h)	~15 (at 24h)	[4]
Athymic nude mice with BxPC3 pancreatic cancer xenografts	5B1 antibody- TCO	trans- cycloocten e (TCO)	Al[ <sup>18</sup> F]NOT A-labeled tetrazine	6.4 (at 4h)	High	[9]
Athymic nude mice with U87MG tumor	c(RGDyK)- diphenyl-s- tetrazine	<sup>18</sup> F-trans- cycloocten e	<sup>18</sup> F	~2.5 (at 2h)	~5	[10]

Note: Data for TCO is included for comparison as a widely used dienophile in pretargeted imaging.

## **Experimental Protocols**

# Protocol 1: Live-Cell Fluorescence Imaging of Methylcyclopropene-Labeled Phospholipids

This protocol is adapted from a study by Yang et al. for imaging the distribution of cyclopropene-modified phospholipids in live human breast cancer cells.[1]

Materials:



- SKBR3 human breast cancer cells
- Complete Dulbecco's Modified Eagle Medium (cDMEM)
- Methylcyclopropene-labeled phospholipid (e.g., compound 7 in Yang et al.[1])
- Fluorogenic tetrazine probe (e.g., tetrazine-BODIPY FL)
- Phosphate-buffered saline (PBS)
- Confocal fluorescence microscope

### Procedure:

- Culture SKBR3 cells in cDMEM in a suitable imaging dish (e.g., glass-bottom dish).
- Prepare a stock solution of the methylcyclopropene-labeled phospholipid in an appropriate solvent (e.g., DMSO).
- Incubate the cells in cDMEM containing 50  $\mu$ M of the methylcyclopropene-labeled phospholipid for 1 hour at 37°C.
- Wash the cells three times with fresh cDMEM to remove the excess unlabeled phospholipid.
- Prepare a stock solution of the fluorogenic tetrazine probe in an appropriate solvent (e.g., DMSO).
- Incubate the cells with 10  $\mu$ M of the fluorogenic tetrazine probe in cDMEM for 1 hour at 37°C.
- Wash the cells three times with PBS to remove the excess tetrazine probe.
- Add fresh cDMEM or PBS to the cells for imaging.
- Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for BODIPY FL, excitation at ~488 nm and emission at ~515 nm).



## Protocol 2: Pretargeted PET Imaging of Tumors in a Mouse Model

This protocol provides a general framework for a pretargeted PET imaging experiment based on the work of Zeglis et al.[4] and others.[5][9] This example uses a trans-cyclooctene (TCO) as the dienophile, a common partner for tetrazines in pretargeted imaging, but the principle is directly applicable to methylcyclopropene-based systems.

### Materials:

- Athymic nude mice bearing tumor xenografts (e.g., SW1222 colorectal cancer cells)
- Antibody targeting a tumor-specific antigen (e.g., huA33) conjugated to methylcyclopropene (or TCO).
- Radiolabeled tetrazine probe (e.g., <sup>64</sup>Cu-NOTA-tetrazine).
- Sterile saline for injection.
- PET/CT scanner.
- Anesthesia (e.g., isoflurane).

#### Procedure:

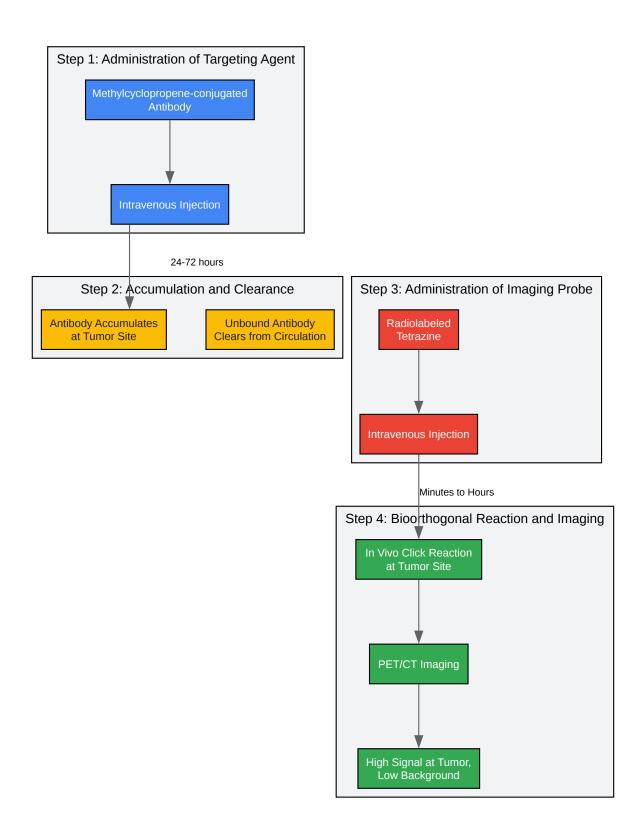
- Antibody-Probe Administration:
  - Administer the methylcyclopropene-conjugated antibody (e.g., 100 μg) to tumor-bearing mice via tail vein injection.
- Accumulation and Clearance:
  - Allow for a 24-72 hour interval for the antibody-probe conjugate to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream.[4][11] The optimal time interval should be determined empirically for each specific antibody and model system.
- Radiolabeled Tetrazine Administration:



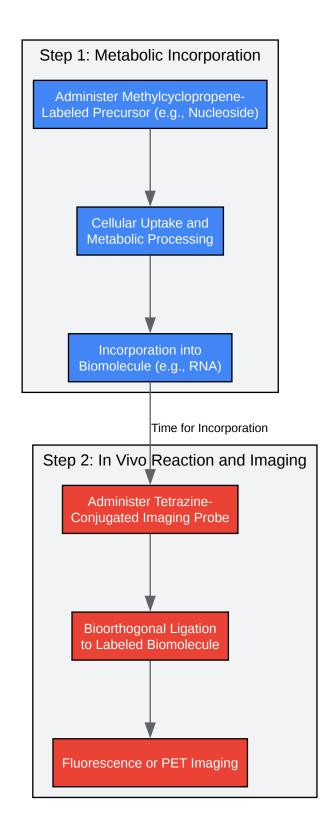
- Administer the radiolabeled tetrazine probe (e.g., 10-12 MBq) via tail vein injection.
- · PET/CT Imaging:
  - At desired time points post-tetrazine injection (e.g., 2, 4, 12, 24 hours), anesthetize the mice and perform whole-body PET/CT scans.
- Data Analysis:
  - Reconstruct the PET images and co-register them with the CT scans.
  - Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
  - Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.
- Biodistribution (Optional but Recommended):
  - At the final imaging time point, euthanize the mice.
  - Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle).
  - Weigh the tissues and measure the radioactivity in each using a gamma counter.
  - Calculate the %ID/g for each tissue to confirm the imaging data.

# Visualizations Signaling Pathways and Experimental Workflows

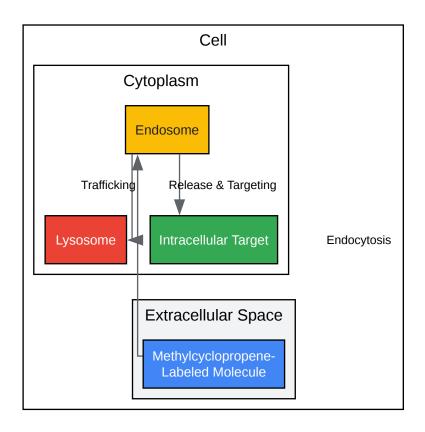












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